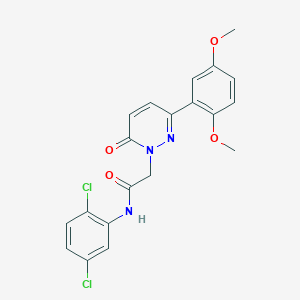

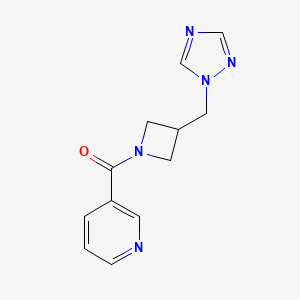

![molecular formula C13H10F3N3O2 B2558016 4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine CAS No. 735305-34-7](/img/structure/B2558016.png)

4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Nitro-3-trifluoromethyl aniline” is an organic intermediate . It can be used to prepare 4-bromo-2-nitrotrifluorotoluene, an intermediate of medicine and optical waveguide materials, and flutamide, a non-steroidal anti-androgen drug .

Synthesis Analysis

The synthesis of “4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine” can be achieved through several methods. One method involves the nitration of m-trifluoromethyl)phenyl]acetamide obtained by reacting m-(trifluoromethyl)aniline with acetylchloride in a non-protic solvent . This is followed by the removal of acetyl protection in an ethanol solution by potassium carbonate .Chemical Reactions Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Applications De Recherche Scientifique

Medicinal Chemistry: c-Met Inhibition

This compound has been studied for its potential in medicinal chemistry, particularly in inhibiting the c-Met protein kinase. c-Met is a receptor tyrosine kinase that, when dysregulated, can lead to cancer progression and metastasis. Derivatives of 4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine have shown promise in this field, contributing to the development of new anticancer drugs .

Neuropharmacology: GABA A Modulation

In neuropharmacology, the compound’s derivatives are explored for their GABA A allosteric modulating activity. GABA A receptors are pivotal in mediating inhibitory neurotransmission in the brain, and modulating these receptors can have therapeutic effects for conditions such as anxiety, epilepsy, and insomnia .

Polymer Science: Solar Cell Applications

The structural units derived from this compound have been incorporated into polymers used in solar cells. These polymers contribute to the efficiency and stability of solar cells, making them more viable for sustainable energy solutions .

Enzyme Inhibition: BACE-1 Inhibition

Another application is in enzyme inhibition, where derivatives of the compound have demonstrated β-secretase 1 (BACE-1) inhibition. BACE-1 is an enzyme involved in the production of beta-amyloid peptides, which are associated with Alzheimer’s disease. Inhibiting BACE-1 can potentially reduce the formation of these peptides and slow the progression of Alzheimer’s .

Fluorescent Probes

The compound’s derivatives can serve as fluorescent probes. These probes are used in bioimaging to study biological processes, allowing researchers to visualize and track the behavior of molecules in live cells and tissues .

High-Energy Materials

Research has also been conducted on the use of this compound in the synthesis of high-energy-density materials. These materials are crucial for various applications, including propellants and explosives, where they contribute to the performance and safety of the products .

Propriétés

IUPAC Name |

4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O2/c14-13(15,16)8-2-1-3-9(6-8)18-12-5-4-10(19(20)21)7-11(12)17/h1-7,18H,17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUAABWRDNQOKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(4-fluorophenyl)urea](/img/structure/B2557933.png)

![1-{3-[(4-chlorobenzoyl)amino]benzoyl}-N-propylpiperidine-4-carboxamide](/img/structure/B2557936.png)

![4-phenoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2557941.png)

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2557942.png)

![4-[Methyl(phenyl)amino]benzene-1-carboximidamide hydrochloride](/img/structure/B2557952.png)